2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 306955-85-1
VCID: VC2330695
InChI: InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C14H10F3NO4S
Molecular Weight: 345.3 g/mol

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid

CAS No.: 306955-85-1

Cat. No.: VC2330695

Molecular Formula: C14H10F3NO4S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid - 306955-85-1

Specification

CAS No. 306955-85-1
Molecular Formula C14H10F3NO4S
Molecular Weight 345.3 g/mol
IUPAC Name 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Standard InChI InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
Standard InChI Key STTDXJDJQQYOPK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid has the molecular formula C₁₄H₁₀F₃NO₄S with a molecular weight of 345.3 g/mol . The molecule contains several key structural elements:

  • A benzoic acid core (ortho-substituted)

  • A sulfonamide linkage (-SO₂NH-)

  • A meta-trifluoromethyl phenyl group

The compound's structure can be understood as a 2-aminobenzoic acid derivative where the amino group is connected to a 3-(trifluoromethyl)phenyl ring via a sulfonyl bridge. This creates a complex three-dimensional arrangement with significant implications for its chemical behavior and biological interactions.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid:

PropertyValueReference
Molecular FormulaC₁₄H₁₀F₃NO₄S
Molecular Weight345.3 g/mol
CAS Number306955-85-1
IUPAC Name2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Physical StateSolid
Functional GroupsCarboxylic acid, Sulfonamide, Trifluoromethyl
InChIInChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)
InChIKeySTTDXJDJQQYOPK-UHFFFAOYSA-N

The trifluoromethyl group significantly influences the compound's properties by increasing lipophilicity while the sulfonamide group introduces potential hydrogen bonding sites. The carboxylic acid group provides acidic character and reactivity for further derivatization. These structural elements collectively determine the compound's solubility, acidity, and potential interactions with biological targets.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is determined by its three key functional groups:

These functional groups provide multiple handles for potential modification, making the compound versatile for derivative synthesis and structure-activity relationship studies.

Biological Activity and Applications

Structure-Activity Insights from Related Compounds

Research on related compounds with trifluoromethyl and sulfonyl groups provides valuable insights into potential applications of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. For instance, compounds with trifluoromethyl-phenyl moieties have demonstrated antibacterial and anti-cancer activities, with significant effect against specific bacteria and cancer cell lines .

Some related compounds have shown the ability to down-regulate genes like PALB2, BRCA1, BRCA2, EGFR, and KRAS in various cancer cell lines, suggesting potential mechanisms for anti-cancer activity . Additionally, molecular docking studies with similar compounds have indicated promising inhibition of bacterial enzymes and human proteins relevant to disease processes.

Hazard TypeClassificationHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3, Respiratory systemH335: May cause respiratory irritation

Future Research Directions

Comprehensive Characterization

Further research is needed to fully characterize 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, including:

  • Detailed spectroscopic analysis (NMR, IR, MS, UV-Vis)

  • X-ray crystallography to determine precise three-dimensional structure

  • Solubility profiles in various solvents and physiological conditions

  • pKa determination and ionization behavior

  • Stability studies under different storage and experimental conditions

Biological Activity Screening

Systematic evaluation of biological activities would significantly enhance understanding of this compound's potential applications:

  • Antimicrobial activity screening against various bacterial, fungal, and viral pathogens

  • Anti-cancer activity against diverse cancer cell lines

  • Enzyme inhibition assays with specific targets of interest

  • Anti-inflammatory and immunomodulatory potential assessment

  • Structure-activity relationship studies through systematic modification

Synthetic Methodology Development

Development of efficient, scalable synthesis methods for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid would facilitate its research applications and potential commercial development. This includes:

  • Optimization of reaction conditions for improved yields

  • Alternative synthetic routes with more accessible starting materials

  • Green chemistry approaches to minimize environmental impact

  • Process development for larger-scale production

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